Trifluoromethyl acetanilide

Description

Significance of Fluorine and Trifluoromethyl Moieties in Contemporary Organic Chemistry

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. rsc.orgacs.org Fluorine is the most electronegative element, and its incorporation can dramatically alter a molecule's physical, chemical, and biological properties. tcichemicals.com The carbon-fluorine bond is the strongest in organic chemistry, which imparts significant thermal and oxidative stability to fluorinated compounds. nih.govlew.ro

Among the various fluorine-containing moieties, the trifluoromethyl (CF3) group is of particular importance. rsc.orgthieme.de It is frequently used in drug design as a bioisostere for a methyl (-CH3) or chloro (Cl) group. wikipedia.org This substitution can profoundly impact a compound's pharmacological profile by modifying several key parameters: jelsciences.comhovione.com

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross lipid membranes, potentially improving oral bioavailability and cell permeability. jelsciences.comnih.gov

Metabolic Stability: The strength of the C-F bonds makes the trifluoromethyl group resistant to metabolic oxidation. thieme.dewikipedia.org Replacing a metabolically vulnerable methyl group with a CF3 group can decrease the rate of oxidative clearance, prolonging the compound's active lifetime in vivo. lew.roprinceton.edu

Binding Affinity: The strong electron-withdrawing nature of the CF3 group alters the electronic distribution of the parent molecule. mdpi.com This can influence the acidity or basicity of nearby functional groups and enhance binding interactions with target proteins or enzymes. thieme.dewikipedia.org

Molecular Conformation: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target. jelsciences.com

The strategic incorporation of trifluoromethyl groups has led to the development of numerous successful pharmaceuticals, including the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The unique properties imparted by the CF3 group continue to make it a valuable tool for chemists aiming to fine-tune molecular properties and discover new, effective chemical entities. rsc.orgjelsciences.com

Table 1: Physicochemical Effects of Trifluoromethyl Group Incorporation

| Property | Effect of -CF3 Substitution | Rationale |

|---|---|---|

| Lipophilicity | Increases | High hydrophobicity of the -CF3 group. jelsciences.com |

| Metabolic Stability | Increases | Resistance to oxidative metabolism due to strong C-F bonds. thieme.dewikipedia.org |

| Acidity/Basicity | Alters pKa | Strong electron-withdrawing nature modifies electron density. wikipedia.orgjelsciences.com |

| Binding Affinity | Can enhance | Can improve interactions with biological targets through electronic effects. thieme.de |

Overview of Trifluoromethyl Acetanilide (B955) Isomers and Related Structural Analogues

Trifluoromethyl acetanilide exists as three primary positional isomers, depending on the location of the trifluoromethyl group on the phenyl ring relative to the acetamido group (-NHCOCH3). These isomers are 2'-(trifluoromethyl)acetanilide (ortho), 3'-(trifluoromethyl)acetanilide (meta), and 4'-(trifluoromethyl)acetanilide (para). Each isomer possesses distinct physical properties due to the different electronic and steric environments created by the substituent positions. scbt.comlookchem.comcanbipharm.com

These compounds serve as important building blocks in organic synthesis. guidechem.com The combination of the acetanilide framework with the trifluoromethyl group provides a versatile scaffold for developing more complex molecules in pharmaceutical and agrochemical research. guidechem.comnih.gov

Table 2: Properties of Trifluoromethyl Acetanilide Isomers

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 2'-(Trifluoromethyl)acetanilide | 344-62-7 | C₉H₈F₃NO | 203.16 | Not specified |

| 3'-(Trifluoromethyl)acetanilide | 351-36-0 | C₉H₈F₃NO | 203.16 | 103-106 |

| 4'-(Trifluoromethyl)acetanilide | 349-97-3 | C₉H₈F₃NO | 203.16 | Not specified |

Data sourced from references scbt.comlookchem.comcanbipharm.comchemicalbook.com.

Beyond the basic isomers, a variety of structural analogues have been synthesized and studied. These analogues often feature additional functional groups that further modify the compound's properties. For example, the introduction of a nitro (-NO2) group creates compounds like 4-nitro-2-(trifluoromethyl)acetanilide (B1297582) and 4-nitro-3-(trifluoromethyl)acetanilide. lookchem.comcymitquimica.com These derivatives are valuable intermediates in the synthesis of dyes and more complex pharmaceutical agents. lookchem.com

Other analogues include those with multiple trifluoromethyl groups, such as 3,5-Bis(trifluoromethyl)acetanilide. ontosight.ai This compound, with two CF3 groups on the phenyl ring, has been investigated for its potential applications in medicinal chemistry, leveraging the enhanced lipophilicity and metabolic stability conferred by the additional fluorination. ontosight.ai The study of these various isomers and analogues allows researchers to conduct detailed structure-activity relationship (SAR) studies, systematically probing how changes in the molecular structure affect biological activity. escholarship.org

Historical Context of Acetanilide Derivatives in Synthetic Chemistry

The story of trifluoromethyl acetanilides is built upon the rich history of acetanilide itself. Acetanilide, also known as N-phenylacetamide, was first introduced into medical practice in 1886 by A. Cahn and P. Hepp under the trade name Antifebrin. wikipedia.orgresearchgate.net It was one of the first aniline (B41778) derivatives discovered to have both fever-reducing (antipyretic) and pain-relieving (analgesic) properties, offering an alternative to existing remedies. wikipedia.orgdigitellinc.combritannica.com

This discovery marked a significant moment in the dawn of synthetic pharmaceutical chemistry, demonstrating that laboratory-synthesized compounds, often derived from the coal tar industry, could have potent therapeutic effects. digitellinc.com The synthesis of acetanilide, typically through the acetylation of aniline with acetic anhydride (B1165640), became a classic experiment in introductory organic chemistry laboratories. wikipedia.orgpatsnap.com

While its direct use in medicine declined due to toxicity concerns, acetanilide's importance as a chemical intermediate grew. wikipedia.orgpatsnap.com It served as a crucial precursor in the synthesis of other important compounds. For instance, it was established in 1948 that acetanilide is primarily metabolized in the body to paracetamol (acetaminophen), which is responsible for its therapeutic effects. wikipedia.org This understanding paved the way for the direct synthesis and widespread use of the safer drug, paracetamol. britannica.com Furthermore, acetanilide is a key starting material for producing 4-acetamidobenzenesulfonyl chloride, an essential intermediate for the manufacture of sulfa drugs. wikipedia.org The historical role of acetanilide and its derivatives as foundational structures in drug discovery and synthetic chemistry set the stage for later innovations, including the development of fluorinated analogues like trifluoromethyl acetanilides. researchgate.netpatsnap.com

Structure

3D Structure

Properties

Molecular Formula |

C9H8F3NO |

|---|---|

Molecular Weight |

203.16 g/mol |

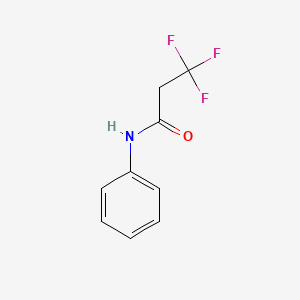

IUPAC Name |

3,3,3-trifluoro-N-phenylpropanamide |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-8(14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |

InChI Key |

JLGKTPZGUFZZLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Trifluoromethyl Acetanilides and Derivatives

Direct Acetanilide (B955) Formation via Trifluoromethylated Precursors

This approach focuses on constructing the acetanilide functionality from starting materials that already contain the trifluoromethyl group. Common methods include the acylation of trifluoromethylated anilines and transformations of trifluoromethylated benzenes.

Acylation of Trifluoromethylated Anilines

A primary and straightforward method for the synthesis of trifluoromethyl acetanilides is the acylation of trifluoromethylated anilines. This reaction involves the treatment of a trifluoromethyl-substituted aniline (B41778) with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of an amide bond and yielding the corresponding N-(trifluoromethylphenyl)acetamide.

The reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297) or a tertiary amine, to neutralize the acid byproduct (e.g., hydrochloric acid when using acetyl chloride). uobasrah.edu.iqlibretexts.org The presence of the electron-withdrawing trifluoromethyl group on the aniline ring can decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing reaction conditions compared to the acylation of unsubstituted aniline. vedantu.com

A general scheme for this reaction is as follows:

Figure 1: General reaction scheme for the acylation of a trifluoromethylated aniline.

Detailed experimental procedures often involve dissolving the trifluoromethylated aniline in a suitable solvent, followed by the addition of the acetylating agent and a base. libretexts.org The reaction mixture is then typically stirred at room temperature or heated to ensure complete conversion. Workup usually involves quenching the reaction with water and extracting the product into an organic solvent.

Table 1: Representative Examples of Acylation of Trifluoromethylated Anilines

| Starting Material | Acetylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 3-(Trifluoromethyl)aniline | Acetic Anhydride | Sodium Acetate | Water/HCl | 3-(Trifluoromethyl)acetanilide | High | uobasrah.edu.iqlibretexts.org |

| 2-Methyl-3-(trifluoromethyl)aniline | Pivaloyl Chloride | Not Specified | Not Specified | Pivalylamino-2-methyl-3-trifluoromethylbenzene | Not Specified | dcu.ie |

Anodic Oxidation and Ritter-Type Transformations of Trifluoromethylated Benzenes

Electrochemical methods, particularly those involving anodic oxidation, offer an alternative route to acetanilides from aromatic precursors. While direct anodic amidation of trifluoromethylated benzenes to form acetanilides is not extensively documented, related transformations suggest its plausibility. The Ritter reaction, which typically involves the reaction of a carbocation with a nitrile to form an N-alkyl amide, can be initiated electrochemically. beilstein-journals.orgnih.gov

In a hypothetical scenario, the anodic oxidation of a trifluoromethylated benzene (B151609) derivative could generate a radical cation. Subsequent reactions could lead to the formation of a carbocation, which can then be trapped by a nitrile, such as acetonitrile (B52724), in a Ritter-type fashion to yield the corresponding trifluoromethyl acetanilide. Photoelectrochemical variations of the Ritter reaction have been reported for the amination of benzylic C-H bonds, indicating the potential for such transformations under mild conditions. beilstein-journals.org

Mechanistically, the process would likely involve the following key steps:

Anodic Oxidation: The trifluoromethylated benzene is oxidized at the anode to form a radical cation.

Carbocation Formation: The radical cation undergoes further transformation, potentially through the loss of a proton and another electron, to generate a carbocation.

Nucleophilic Attack by Nitrile: The carbocation is attacked by the nitrogen atom of acetonitrile.

Hydrolysis: The resulting nitrilium ion is hydrolyzed during workup to yield the final acetanilide product.

Further research is needed to establish this as a viable and efficient synthetic route for trifluoromethyl acetanilides.

Metal-Free Acetamide Synthesis from Aryl Amines

Recent advancements in organic synthesis have focused on the development of metal-free methods for amide bond formation, offering more environmentally benign alternatives to traditional metal-catalyzed reactions. nih.govsemanticscholar.org One such approach involves the reaction of aryl amines with acetonitrile, which serves as both the solvent and the source of the acetyl group. researchgate.net

These reactions are often promoted by an oxidant, such as potassium persulfate (K₂S₂O₈), in a mixed solvent system like acetonitrile and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The proposed mechanism involves the diazotization of the aryl amine, followed by a coupling reaction with acetonitrile. This method is advantageous due to its operational simplicity, wide functional group tolerance, and the avoidance of transition metal catalysts. researchgate.net

Table 2: Metal-Free Synthesis of Acetanilides from Aryl Amines and Acetonitrile

| Aryl Amine | Oxidant | Solvent | Promoter | Product | Yield (%) | Reference |

| Aniline | K₂S₂O₈ | CH₃CN/DMSO/H₂O | None | N-phenylacetamide | Moderate to Good | researchgate.net |

| Various Aryl Amines | Not Specified | Acetonitrile | Base | N-Arylacetamides | High | researchgate.net |

| Aryltriazenes | None | Acetonitrile/H₂O | Brønsted Acidic Ionic Liquid | N-Arylacetamides | Moderate |

Site-Selective C-H Trifluoromethylation Strategies

This approach involves the direct introduction of a trifluoromethyl group onto the aromatic ring of an existing acetanilide molecule. This is a highly desirable strategy as it allows for the late-stage functionalization of complex molecules.

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct C-H functionalization of aromatic compounds. The acetamido group (-NHCOCH₃) can act as a directing group, facilitating the selective introduction of substituents at the ortho position of the aromatic ring.

A significant advancement in the synthesis of ortho-trifluoromethylated acetanilides is the palladium-catalyzed C-H trifluoromethylation using electrophilic trifluoromethylating agents, such as Umemoto's reagents. acs.orgrsc.org Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts, for instance, S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate.

In a typical reaction, acetanilide or a substituted acetanilide is treated with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and an oxidant, like copper(II) acetate (Cu(OAc)₂), in the presence of Umemoto's reagent. acs.org The acetamido group directs the palladium catalyst to the ortho C-H bond, leading to the formation of a palladacycle intermediate. This intermediate then reacts with the trifluoromethylating agent to generate a Pd(IV) species, which subsequently undergoes reductive elimination to afford the ortho-trifluoromethylated acetanilide and regenerate the active palladium catalyst. acs.org

This method provides an efficient and direct route to ortho-CF₃ acetanilides, which are important structural motifs in many biologically active molecules. acs.orgnih.gov The reaction generally shows good functional group tolerance, although steric hindrance from substituents on the acetanilide ring can influence the reaction efficiency. acs.org

Table 3: Palladium-Catalyzed Ortho-Trifluoromethylation of Acetanilides with Umemoto's Reagent

| Acetanilide Substrate | Palladium Catalyst | Oxidant | Trifluoromethylating Agent | Solvent | Product | Yield (%) | Reference |

| Acetanilide | Pd(OAc)₂ | Cu(OAc)₂ | Umemoto's Reagent | Dichloroethane | 2-(Trifluoromethyl)acetanilide | 72 | acs.org |

| 4-Methoxyacetanilide | Pd(OAc)₂ | Cu(OAc)₂ | Umemoto's Reagent | Dichloroethane | 2-Trifluoromethyl-4-methoxyacetanilide | 75 | acs.org |

| 4-Phenylacetanilide | Pd(OAc)₂ | Cu(OAc)₂ | Umemoto's Reagent | Dichloroethane | 2-Trifluoromethyl-4-phenylacetanilide | 46 | acs.org |

| 3-Methylacetanilide | Pd(OAc)₂ | Cu(OAc)₂ | Umemoto's Reagent | Dichloroethane | 2-Trifluoromethyl-5-methylacetanilide | 66 | acs.org |

Nickel-Catalyzed C-H Trifluoromethylation of Arylamines

Nickel catalysis has emerged as a powerful tool for the direct C-H trifluoromethylation of arylamines, offering an efficient route to trifluoromethylated anilines, which are precursors to trifluoromethyl acetanilides. This approach often utilizes a directing group strategy to achieve site-selectivity.

One notable method involves the use of a picolinamide (B142947) directing group on the arylamine. In a study, a nickel(II)-catalyzed site-selective C-H bond trifluoromethylation of arylamines was established in water. acs.org This transformation proceeds in moderate to good yields and the catalyst system can be recycled multiple times with minimal loss of activity. acs.org The reaction is believed to proceed through a single-electron transfer mechanism. acs.org

Another efficient protocol describes the nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent. nih.gov This method demonstrates good functional group tolerance, regioselectivity, and chemoselectivity under mild conditions, providing a direct, one-step synthesis of trifluoromethylated anilines. nih.gov The reaction is particularly effective for the synthesis of ortho-trifluoromethylated anilines.

Furthermore, nickel-catalyzed ortho-trifluoromethylation of 8-aminoquinoline (B160924) derivatives has been achieved using TMSCF₃ as the trifluoromethylating agent, directed by an acyl group. rsc.org This reaction, catalyzed by Ni(TFA)₂, provides 7-trifluoromethylquinolinamine derivatives in moderate to excellent yields under mild conditions. rsc.org

| Catalyst | Trifluoromethyl Source | Directing Group | Substrate | Key Features | Yield |

|---|---|---|---|---|---|

| Nickel(II) | Not Specified | Picolinamide | Arylamines | Site-selective, occurs in water, recyclable catalyst. acs.org | Moderate to Good acs.org |

| Nickel Catalyst | Togni's Reagent | None (Free Anilines) | Free Anilines | Good functional group tolerance, regioselectivity, and chemoselectivity under mild conditions. nih.gov | Not Specified |

| Ni(TFA)₂ | TMSCF₃ | Acyl | 8-Aminoquinoline Derivatives | Ortho-selective, mild conditions. rsc.org | Moderate to Excellent rsc.org |

Copper-Catalyzed Regioselective Trifluoromethylation

Copper-catalyzed reactions represent another cornerstone in the synthesis of trifluoromethylated organic molecules, including acetanilide derivatives. These methods often exhibit high regioselectivity, which can be controlled by the choice of ligands.

While direct copper-catalyzed C-H trifluoromethylation of acetanilides is an area of ongoing research, the principles of regioselective copper-catalyzed trifluoromethylation have been well-established for other substrates. For instance, the regiochemical outcome of the copper-catalyzed nucleophilic trifluoromethylation of propargyl electrophiles can be controlled by bipyridyl-derived ligands to generate (trifluoromethyl)allenes. nih.gov This highlights the potential for ligand-controlled regioselectivity in similar reactions with acetanilide substrates.

Copper catalysts are also effective in the trifluoromethylation of N,N-dialkylhydrazones using Togni's reagent, demonstrating the incorporation of a CF₃ group onto a C(sp²)-H bond. nih.gov Additionally, copper-mediated trifluoromethylation of terminal alkynes has been reported using various trifluoromethyl sources. nih.gov These examples showcase the versatility of copper catalysis in forming C-CF₃ bonds, which is a key step in the synthesis of trifluoromethyl acetanilides.

| Catalyst System | Trifluoromethyl Source | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Copper with bipyridyl-derived ligands | Not Specified | Propargyl electrophiles | Ligand-controlled regioselectivity. nih.gov | nih.gov |

| Copper chloride | Togni's reagent | N,N-Dialkylhydrazones | Direct trifluoromethylation of C(sp²)-H bonds. nih.gov | nih.gov |

| Copper(I) with phenanthroline | Togni's reagent | Terminal alkynes | Formation of trifluoromethylated acetylenes. nih.gov | nih.gov |

Radical-Mediated C-H Trifluoromethylation

Radical-mediated pathways offer a complementary approach for the C-H trifluoromethylation of acetanilides. These reactions often proceed under mild conditions and can be initiated by various methods, including the use of chemical initiators or visible light.

A copper-free direct ortho-C-H trifluoromethylation of electron-deficient 4-substituted acetanilides has been developed using sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent) as the CF₃ source in the presence of tert-butyl hydroperoxide (TBHP). acs.org This method provides a straightforward route to ortho-trifluoromethylated acetanilides.

Visible-light-promoted radical C-H trifluoromethylation of free anilines has also been reported, offering an economical and powerful route to trifluoromethylated anilines that can be subsequently acetylated. nih.gov More recently, N-trifluoromethylsuccinimide (NTFS) has been introduced as a new reagent for the direct C-H trifluoromethylation of free anilines, proceeding via a radical mechanism and affording products in good yields. nih.gov

| Reagent System | Substrate | Key Features | Yield |

|---|---|---|---|

| NaSO₂CF₃ / TBHP | Electron-deficient 4-substituted acetanilides | Copper-free, ortho-selective. acs.org | Not Specified |

| Visible light / Not Specified | Free anilines | Economical, proceeds at room temperature. researchgate.net | Not Specified |

| N-trifluoromethylsuccinimide (NTFS) | Free anilines | New trifluoromethylation reagent, radical mechanism. nih.gov | Good nih.gov |

N-Trifluoromethylation Approaches

Direct N-Trifluoromethylation of Amines with Specific Reagents

While C-H trifluoromethylation is a common strategy, direct N-trifluoromethylation of the amine or amide functionality presents an alternative route. A variety of reagents have been developed for this purpose. Electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagent), have been shown to effect the N-trifluoromethylation of azoles. acs.org

Derivatization and Functionalization for Advanced Synthetic Routes

Halogenation and Subsequent Chemical Conversions

The halogenation of trifluoromethyl acetanilides provides versatile intermediates for further synthetic transformations, such as cross-coupling reactions. Palladium-catalyzed ortho-halogenation of acetanilides has been achieved with high regioselectivity using Pd(OAc)₂ as the catalyst and N-halosuccinimides (NXS) as the halogen source. nih.gov This method is applicable for iodination, bromination, and chlorination. nih.gov

The resulting halo-trifluoromethyl acetanilides are valuable substrates for palladium-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction can be used to introduce a variety of amine substituents onto the trifluoromethylated acetanilide core.

Similarly, the Suzuki cross-coupling reaction enables the formation of C-C bonds by reacting aryl halides with boronic acids or their derivatives. acs.org This provides a powerful method for constructing more complex molecular architectures based on the trifluoromethyl acetanilide scaffold.

| Reaction | Catalyst/Reagent | Substrate | Product Type | Key Features |

|---|---|---|---|---|

| Ortho-Halogenation | Pd(OAc)₂ / NXS | Acetanilides | Ortho-haloacetanilides | High regioselectivity for iodination, bromination, and chlorination. nih.gov |

| Buchwald-Hartwig Amination | Palladium Catalyst / Ligand | Aryl Halides | Aryl Amines | Forms C-N bonds. wikipedia.orglibretexts.org |

| Suzuki Cross-Coupling | Palladium Catalyst / Ligand | Aryl Halides | Biaryls | Forms C-C bonds. acs.org |

Hydrolysis and Recyclization Reactions

The synthesis of novel heterocyclic structures from trifluoromethyl acetanilides can be achieved through strategic hydrolysis and subsequent recyclization reactions. This approach leverages the reactivity of the trifluoromethyl group and the acetanilide backbone to construct more complex molecular architectures. While direct and widespread examples specifically detailing the hydrolysis of the trifluoromethyl group in acetanilides followed by an intramolecular cyclization are not extensively documented in readily available literature, the principles of this synthetic strategy can be inferred from related transformations involving trifluoromethylated heterocycles and intramolecular cyclization reactions of acetanilide derivatives.

The hydrolysis of a trifluoromethyl group typically requires harsh conditions, such as treatment with strong acids or bases at elevated temperatures, to convert the CF3 group into a carboxylic acid or its corresponding salt. For instance, the hydrolysis of trifluoromethyl groups on pyrazole (B372694) rings to yield pyrazole-carboxylic acids has been demonstrated. This transformation provides a reactive handle that can then participate in subsequent intramolecular reactions.

Following the hydrolysis of the trifluoromethyl group on an appropriately substituted acetanilide to a carboxylic acid, an intramolecular cyclization can be envisioned. This cyclization could involve the newly formed carboxylic acid group reacting with a suitable functional group on the acetanilide side chain or the aromatic ring. For this to be a viable synthetic route, the acetanilide precursor would need to be designed with a strategically placed functional group that can react intramolecularly with the carboxylic acid.

An illustrative, albeit hypothetical, reaction scheme is presented below:

Scheme 1: Proposed Hydrolysis and Recyclization of a Trifluoromethyl Acetanilide Derivative

In this proposed scheme, the nature of the functional group 'X' would be critical in directing the course of the recyclization. For example, if 'X' were a hydroxyl or an amino group positioned ortho to the acetamido group, an intramolecular condensation reaction could lead to the formation of a fused lactone or lactam, respectively.

While specific examples for trifluoromethyl acetanilides are scarce, the broader field of fluorine chemistry offers precedents for such transformations. The development of efficient methods for the selective hydrolysis of the robust trifluoromethyl group under conditions compatible with other functional groups remains a key challenge in fully exploiting this synthetic strategy.

Multi-step Convergent Syntheses of Complex Trifluoromethyl Acetanilide Derivatives

A prominent example of a convergent synthesis of a complex molecule containing a trifluoromethylphenyl moiety is the production of the multi-kinase inhibitor drug, Sorafenib. osi.lv While not strictly a trifluoromethyl acetanilide, its synthesis showcases the principles of a convergent approach that are applicable to this class of compounds. In the synthesis of Sorafenib, two key fragments are prepared separately: 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. osi.lv These two advanced intermediates are then coupled in the final step to yield the target molecule. osi.lv

Table 1: Key Fragments in the Convergent Synthesis of Sorafenib

| Fragment A | Fragment B | Coupling Reaction |

| 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Urea formation |

This convergent approach allows for the efficient and large-scale production of Sorafenib.

Multi-component reactions (MCRs) are another powerful tool in the convergent synthesis of complex molecules, as they allow for the formation of multiple bonds and the rapid assembly of complex scaffolds in a single step from three or more starting materials. jelsciences.com The use of MCRs is particularly advantageous for creating libraries of structurally diverse compounds for drug discovery.

For instance, a metal-free, three-component reaction has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. jelsciences.com This reaction brings together trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate to efficiently construct the triazole ring system. jelsciences.com This methodology provides a straightforward route to biologically important trifluoromethylated heterocycles and demonstrates the power of MCRs in building complex molecular architectures. jelsciences.com

Table 2: Components of a Multi-component Reaction for the Synthesis of 3-Trifluoromethyl-1,2,4-triazoles

| Component 1 | Component 2 | Component 3 | Product |

| Trifluoroacetimidoyl chloride | Hydrazine hydrate | Benzene-1,3,5-triyl triformate | 3-Trifluoromethyl-1,2,4-triazole |

By designing one of the components to be a trifluoromethyl acetanilide derivative, it is conceivable that this type of multi-component reaction could be adapted for the convergent synthesis of even more complex trifluoromethyl acetanilide derivatives. The versatility of both convergent synthesis and multi-component reactions provides a robust platform for the continued development of novel and medicinally relevant trifluoromethyl acetanilides.

Reaction Chemistry and Mechanistic Studies

Electrophilic Aromatic Substitution and Nucleophilic Pathways in Trifluoromethyl Acetanilides

The reactivity of trifluoromethyl acetanilide (B955) in aromatic substitution reactions is dictated by the interplay of the activating acetamido group (-NHCOCH₃) and the deactivating trifluoromethyl group (-CF₃).

Electrophilic Aromatic Substitution (EAS):

The acetamido group is an activating group and an ortho, para-director in electrophilic aromatic substitution. It enhances the electron density of the benzene (B151609) ring through resonance, making it more susceptible to attack by electrophiles. thieme-connect.com Conversely, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, making it a powerful deactivating group and a meta-director.

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.govnih.govresearchgate.net This step is typically the rate-determining step as it disrupts the aromaticity of the ring. nih.govresearchgate.net

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. nih.gov

Nucleophilic Aromatic Substitution (SₙAr):

The presence of a strongly electron-withdrawing group, such as the trifluoromethyl group, can render the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). acs.org This is particularly true when the -CF₃ group is positioned ortho or para to a good leaving group (e.g., a halide). The SₙAr reaction proceeds via an addition-elimination mechanism, which involves the following steps:

Nucleophilic attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. acs.org The negative charge is delocalized and stabilized by the electron-withdrawing trifluoromethyl group. acs.org

Loss of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.

The rate of SₙAr reactions is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. acs.org Therefore, trifluoromethyl acetanilides with a suitable leaving group can undergo nucleophilic substitution, a pathway not typically observed in standard acetanilide.

Oxidative Coupling Reactions of Trifluoromethylated Arenes

Oxidative coupling reactions provide a direct method for the functionalization of aromatic C-H bonds. In the context of trifluoromethylated acetanilides, oxidative triflation has been demonstrated as a viable pathway to introduce a triflate group, a versatile functional group in organic synthesis.

A study on the direct triflation of acetanilide derivatives has been accomplished under mild, iodine(III)-mediated oxidative conditions. nih.govacs.org This reaction exhibits excellent regioselectivity, exclusively targeting the para position relative to the acetamido group. nih.govacs.org The methodology is tolerant of a range of substituents at the ortho and meta positions of the aromatic ring. nih.govacs.org

The proposed mechanism for this oxidative para-triflation is an associative bimolecular process. thieme-connect.comacs.org It is suggested that the reaction initiates with the acetanilide derivative attacking the electrophilic iodine(III) center to form an N-iodo intermediate. thieme-connect.com This is followed by a nucleophilic attack of the triflate ion at the electron-deficient and sterically accessible para-position. thieme-connect.com The reaction concludes with the departure of iodobenzene (B50100) and subsequent deprotonation to rearomatize the ring, yielding the para-triflated acetanilide. thieme-connect.com It is noteworthy that a radical pathway for this transformation has been largely ruled out. acs.org

The reaction conditions and yields for the oxidative para-triflation of various substituted acetanilides are summarized in the table below.

| Substituent on Acetanilide | Position of Substituent | Product | Yield (%) |

|---|---|---|---|

| H | - | 4-Triflyloxyacetanilide | 75 |

| 2-Me | ortho | 2-Methyl-4-triflyloxyacetanilide | 68 |

| 3-Me | meta | 3-Methyl-4-triflyloxyacetanilide | 72 |

| 2-F | ortho | 2-Fluoro-4-triflyloxyacetanilide | 79 |

| 3-F | meta | 3-Fluoro-4-triflyloxyacetanilide | 71 |

| 2-Cl | ortho | 2-Chloro-4-triflyloxyacetanilide | 81 |

| 3-Cl | meta | 3-Chloro-4-triflyloxyacetanilide | 76 |

| 2-Br | ortho | 2-Bromo-4-triflyloxyacetanilide | 84 |

| 3-Br | meta | 3-Bromo-4-triflyloxyacetanilide | 78 |

| 2-CF₃ | ortho | 2-Trifluoromethyl-4-triflyloxyacetanilide | 45 |

| 3-CF₃ | meta | 3-Trifluoromethyl-4-triflyloxyacetanilide | 65 |

This method provides a direct route to para-functionalized trifluoromethyl acetanilides, which are valuable intermediates for further chemical transformations.

Elucidation of Radical Reaction Mechanisms in Trifluoromethylation Processes

The introduction of a trifluoromethyl group onto an aromatic ring can also be achieved through radical trifluoromethylation reactions. These processes typically involve the generation of a trifluoromethyl radical (•CF₃), which then attacks the aromatic substrate.

Several methods exist for the generation of trifluoromethyl radicals, often from readily available and inexpensive sources like trifluoroacetic acid (TFA). nih.gov For instance, an electrophotochemical approach has been developed that enables the use of TFA as a •CF₃ source for the trifluoromethylation of arenes without the need for a catalyst or an oxidant. nih.gov The key to this method is the selective oxidation of TFA over the arene, which leads to the generation of trifluoromethyl radicals via oxidative decarboxylation. nih.gov

Mechanistic investigations, including UV-visible and ESR spectroscopy, electrochemical studies, and isotope labeling, have been employed to elucidate the pathways of these radical reactions. nih.gov For example, in the visible-light-induced tandem radical cyclization–trifluoromethylation and dehydrogenative oxygenation of 1,6-enynes, it is suggested that a photoredox catalyst facilitates the generation of a •CF₃ radical from sodium trifluoromethanesulfinate (CF₃SO₂Na). nih.gov This radical then adds to the alkene, initiating a cascade of reactions that ultimately leads to the trifluoromethylated product. nih.gov

While these studies provide general insights into radical trifluoromethylation, the specific mechanistic details for the radical trifluoromethylation of acetanilide to form trifluoromethyl acetanilide would involve the attack of the •CF₃ radical on the electron-rich acetanilide ring. The acetamido group would direct the incoming radical to the ortho and para positions. The stability of the resulting radical intermediate would influence the final product distribution. Further specific studies on acetanilide as the substrate are needed to fully elucidate the nuances of this particular transformation.

Impact of the Trifluoromethyl Group on Molecular Reactivity and Selectivity

The trifluoromethyl group exerts a profound influence on the reactivity and selectivity of the acetanilide molecule due to its unique electronic and steric properties.

Electronic Effects:

The -CF₃ group is one of the most electron-withdrawing groups in organic chemistry. This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring. As a consequence:

Decreased Reactivity in Electrophilic Aromatic Substitution: The electron-deficient ring is less nucleophilic and therefore less reactive towards electrophiles. This deactivating effect is substantial, often requiring harsher reaction conditions for electrophilic substitution to occur compared to unsubstituted acetanilide.

Increased Reactivity in Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the -CF₃ group stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic aromatic substitution, thereby activating the ring towards nucleophilic attack, especially when positioned ortho or para to a leaving group.

Steric Effects:

The trifluoromethyl group is bulkier than a hydrogen atom. This steric hindrance can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the sterically hindered ortho position to the acetamido group may be disfavored compared to the more accessible para position.

Impact on Acidity and Basicity:

The electron-withdrawing -CF₃ group can also influence the acidity of the N-H proton of the acetamido group. By withdrawing electron density, it can increase the acidity of this proton, making it more susceptible to deprotonation by a base. Conversely, the basicity of the nitrogen and the carbonyl oxygen is reduced.

The combination of these electronic and steric effects makes the trifluoromethyl group a powerful tool for modulating the chemical properties of the acetanilide molecule, enabling fine-tuning of its reactivity and selectivity in various chemical transformations.

Investigation of Chemo- and Regioselectivity in Trifluoromethyl Acetanilide Syntheses

The synthesis of trifluoromethyl acetanilides with specific chemo- and regioselectivity is a critical aspect of their application in various fields. The challenge lies in controlling the position of the trifluoromethyl group on the aromatic ring relative to the acetamido group.

One common approach to synthesizing trifluoromethyl acetanilides involves the trifluoromethylation of acetanilide itself. As discussed previously, the acetamido group is an ortho, para-director for electrophilic substitution. Therefore, electrophilic trifluoromethylation of acetanilide would be expected to yield a mixture of ortho- and para-trifluoromethyl acetanilide. The ratio of these isomers would be influenced by steric factors, with the para product often being favored.

Alternatively, the synthesis can commence from a trifluoromethylated aniline (B41778), which is then acetylated to form the desired trifluoromethyl acetanilide. This approach offers better control over the regiochemistry, as the starting trifluoromethylaniline isomer dictates the final product. For example, the acetylation of m-trifluoromethylaniline will exclusively yield m-trifluoromethyl acetanilide.

In reactions where a trifluoroacetyl group is introduced, such as in the reaction of anilines with trifluoroacetyl acetylenes, the subsequent intramolecular acid-catalyzed ring closure can lead to trifluoromethyl-substituted quinolines. The regioselectivity of this process is determined by the initial 1,2- or 1,4-addition of the aniline to the trifluoroacetyl acetylene.

The development of novel synthetic methods continues to address the challenges of chemo- and regioselectivity. For instance, an efficient synthesis of 1-alkyl-2-(trifluoromethyl)aziridines has been developed starting from 1,1,1-trifluoroacetone, which proceeds via imination, α-chlorination, hydride reduction, and ring closure. While not directly a synthesis of trifluoromethyl acetanilide, this demonstrates the strategies employed to control the placement of the trifluoromethyl group in complex molecules.

Ultimately, the choice of synthetic strategy depends on the desired isomer of trifluoromethyl acetanilide and the availability of starting materials. Careful consideration of the directing effects of the substituents and the reaction mechanism is crucial for achieving high chemo- and regioselectivity.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorine-containing molecules. The presence of the 19F nucleus, with its high sensitivity and wide chemical shift range, provides a unique spectroscopic handle for analysis. wikipedia.orgresearchgate.net

19F NMR spectroscopy is exceptionally well-suited for the detection and tracking of fluorinated compounds like Trifluoromethyl acetanilide (B955). wikipedia.org The 19F nucleus possesses a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, making it a highly receptive nucleus for NMR experiments. wikipedia.org Its large chemical shift dispersion, spanning approximately 800 ppm, is significantly wider than that of proton (1H) NMR, which minimizes the probability of signal overlap and simplifies spectral interpretation. wikipedia.orgazom.com This characteristic is particularly advantageous when analyzing complex mixtures, such as biological samples containing metabolites of a parent drug. nih.gov

In metabolic studies of 2-trifluoromethyl acetanilide, 19F NMR has been effectively used to monitor and identify urinary metabolites. nih.gov The trifluoromethyl (CF3) group provides a strong, distinct signal, allowing for the tracking of all fluorine-containing species derived from the original compound. This technique enables the quantitative analysis of metabolites without the need for extensive sample preparation or the availability of reference standards, which are often required for chromatographic methods. rsc.org

Table 1: 1H NMR Spectral Data for 3'-(Trifluoromethyl)acetanilide

| Assignment | Chemical Shift (ppm) |

| A | 8.30 |

| B | 7.829 |

| C | 7.700 |

| D | 7.392 |

| E | 7.340 |

| F (CH3) | 2.193 |

| Data sourced from a 399.65 MHz spectrum in CDCl3. chemicalbook.com |

The hyphenation of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (HPLC-NMR) provides a powerful platform for separating and identifying components in complex mixtures. For fluorinated compounds, coupling HPLC with both 1H and 19F NMR offers a comprehensive approach to structural elucidation. nih.govnih.gov

This technique was successfully applied to identify the metabolites of 2-trifluoromethyl acetanilide in rat urine. nih.gov After initial separation by HPLC, the eluent is directed to the NMR spectrometer. By acquiring both 1H and 19F NMR spectra for each separated peak, researchers can piece together the molecular structure of the metabolites. The 1H NMR provides information on the proton environment, while the 19F NMR confirms the presence and electronic environment of the trifluoromethyl group. This dual-detection method was crucial in characterizing various metabolites, including hydroxylated and conjugated species, providing unambiguous structural assignments. nih.gov

The progress of chemical reactions involving Trifluoromethyl acetanilide can be monitored in real-time using in-line NMR techniques. asahilab.co.jpuib.no By integrating a benchtop NMR spectrometer with a flow system, reactants can be continuously pumped from a reactor through the spectrometer's detection cell. magritek.com This setup allows for the acquisition of spectra at regular intervals without disrupting the reaction.

This method provides valuable kinetic and mechanistic information. rsc.org For instance, in a synthesis involving Trifluoromethyl acetanilide, one could monitor the disappearance of reactant signals and the appearance of product signals over time. asahilab.co.jp Both 1H and 19F NMR can be utilized; 19F NMR is particularly useful for its simplicity and the lack of background interference. rsc.org Real-time monitoring enables the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. asahilab.co.jpmagritek.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of Trifluoromethyl acetanilide and its related compounds. High-resolution MS techniques are particularly critical for confirming molecular formulas.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis. While traditionally challenging for fluorine due to its high ionization potential, recent advancements have enabled robust fluorine detection. perkinelmer.comresearchgate.net This makes ICP-MS a valuable tool for the elemental profiling of samples containing Trifluoromethyl acetanilide. researchgate.net

Modern ICP-MS methods can overcome the difficulties of fluorine analysis by detecting it as a negative ion or by forming polyatomic species like BaF+ in the plasma, which can be detected with high sensitivity. acs.orgnih.gov When coupled with a separation technique like HPLC, HPLC-ICP-MS can provide species-independent quantitation of total organic fluorine. researchgate.net This is highly beneficial in metabolic or environmental studies where the goal is to account for all fluorine-containing species derived from Trifluoromethyl acetanilide, even if their exact chemical structures are unknown. perkinelmer.com The technique offers a way to perform a mass balance study, ensuring all fluorinated metabolites are accounted for. perkinelmer.com

Orthogonal Acceleration Time-of-Flight Mass Spectrometry (oa-TOF MS) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. nih.govcolostate.edu In oa-TOF MS, ions are accelerated into the flight tube perpendicularly to their initial direction of motion. wikipedia.org This design decouples the ion generation from the mass analysis, allowing for high resolution and mass accuracy, even with continuous ion sources like electrospray ionization (ESI). colostate.eduwikipedia.org

For Trifluoromethyl acetanilide, ESI-oa-TOF MS can be used to determine its accurate mass, which in turn allows for the unambiguous confirmation of its elemental formula (C9H8F3NO). This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. In metabolism studies, the high resolution of oa-TOF MS is essential for identifying unknown metabolites by providing their exact molecular formulas, from which plausible structures can be proposed and later confirmed by techniques like NMR. rsc.org The combination of high speed and sensitivity makes oa-TOF MS a powerful tool for the definitive identification of Trifluoromethyl acetanilide and its transformation products. colostate.edu

Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for isolating Trifluoromethyl acetanilide from complex mixtures, a common requirement in synthesis reaction monitoring and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of Trifluoromethyl acetanilide in complex liquid mixtures. bsu.edu.eg Its versatility allows for the analysis of compounds with a wide range of polarities and molecular weights.

A reversed-phase HPLC (RP-HPLC) method is commonly developed for compounds like Trifluoromethyl acetanilide. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation of all components in a mixture. nih.gov Detection is often performed using a UV detector, set at a wavelength where Trifluoromethyl acetanilide exhibits maximum absorbance. For more complex matrices or trace-level analysis, HPLC can be coupled with a mass spectrometer (LC-MS). semanticscholar.org

Method development in HPLC involves optimizing several parameters, including the choice of column, mobile phase composition, flow rate, and detector settings, to achieve good resolution, peak shape, and analysis time. bsu.edu.eg

Table 2: Representative HPLC Method Parameters for Trifluoromethyl Acetanilide

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 240 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

While Trifluoromethyl acetanilide itself may be amenable to direct GC analysis, derivatization is a common strategy employed to improve the chromatographic behavior of polar analytes. The process involves chemically modifying the molecule to create a more volatile and thermally stable derivative. For acetanilides, the active hydrogen on the amide nitrogen can be a target for derivatization.

Common derivatization techniques include silylation, where the active hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This reduces the polarity of the molecule, decreases peak tailing, and enhances volatility, leading to better separation and sensitivity. researchgate.net Another approach is trifluoroacetylation, which involves reaction with a reagent like trifluoroacetic anhydride (B1165640). nih.gov The resulting trifluoroacetyl derivative is highly volatile and can be readily analyzed by GC. nih.govnih.gov

The analysis of these volatile derivatives is performed using a gas chromatograph, often equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion to the desired derivative.

Table 3: Typical GC Conditions for Volatile Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (TFAA) |

| GC Column | Capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature-programmed from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Solid-State Structure Elucidation by X-ray Diffraction

Understanding the three-dimensional arrangement of molecules in the solid state is fundamental to comprehending a compound's physical properties. X-ray diffraction techniques are the definitive methods for this purpose.

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. carleton.edu The method requires a high-quality single crystal of Trifluoromethyl acetanilide. When a beam of monochromatic X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots. carleton.edu By measuring the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the crystal and, from that, determine the exact position of each atom in the unit cell.

The results of an SC-XRD analysis provide a wealth of information, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. carleton.edu It also reveals how the molecules pack together in the crystal lattice, including details of intermolecular interactions like hydrogen bonding. Studies on closely related trifluoromethylated benzanilides have shown that the -CF3 group can significantly influence molecular conformation and crystal packing. researchgate.net Such an analysis for Trifluoromethyl acetanilide would provide definitive structural proof and insight into its solid-state behavior.

Table 4: Example Crystallographic Data from SC-XRD Analysis

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C9H8F3NO |

| Formula Weight | 203.16 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | e.g., 4 |

| Calculated Density | g/cm³ |

Derived from the crystallographic information obtained by SC-XRD, Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgscirp.org The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal. scirp.org

This surface can be color-mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts around the van der Waals separation in white, and longer contacts in blue. nih.gov This visualization provides an immediate picture of the close contacts and potential hydrogen bonds.

Table 5: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type (X···Y) | Percentage Contribution (%) |

|---|---|

| H···H | ~45% |

| C···H / H···C | ~20% |

| O···H / H···O | ~15% |

| F···H / H···F | ~10% |

| F···C / C···F | ~5% |

| Other (e.g., F···F, C···C) | ~5% |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying molecules like Trifluoromethyl acetanilide (B955). DFT calculations can predict geometries, vibrational frequencies, and various electronic properties with high precision. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov This analysis interprets the complex, many-electron wavefunction in terms of localized bonds, lone pairs, and Rydberg orbitals, providing a chemically intuitive picture of electronic structure.

Key donor-acceptor interactions typically observed in such systems include:

π → π * interactions within the phenyl ring.

n → π * interactions involving the lone pairs (n) of the amide oxygen and nitrogen atoms and the antibonding π* orbitals of the carbonyl group and the phenyl ring.

σ → σ * interactions, particularly involving the highly polar C-F bonds.

These interactions stabilize the molecule and are crucial for understanding its electronic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. taylorfrancis.com

In trifluoromethyl-substituted compounds, the HOMO and LUMO are typically distributed over the π-conjugated system. The electron-withdrawing CF₃ group is known to lower the energy levels of both the HOMO and LUMO. This effect can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. For example, in a study of fluorinated aniline (B41778) derivatives, the compound with the highest HOMO-LUMO gap (4.91 eV) was found to be the least reactive and most stable. bohrium.com

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify chemical reactivity and stability. These descriptors provide a quantitative measure of how a molecule will interact with other species.

Table 1: Global Reactivity Indices Derived from FMO Analysis

| Global Reactivity Index | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. |

This table provides the definitions for global reactivity indices calculated from HOMO and LUMO energies.

The values of these indices are highly dependent on the position of the trifluoromethyl group (ortho, meta, or para) on the phenyl ring, which alters the electronic landscape of the molecule.

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. arxiv.org Calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and deficiencies in the theoretical method, leading to excellent agreement with experimental data. nih.gov Such studies on N-(2-(trifluoromethyl)phenyl)acetamide have been performed, providing detailed assignments of vibrational modes. researchgate.net

The vibrational modes of Trifluoromethyl acetanilide can be assigned to specific functional groups:

N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ range. Its position can indicate the strength of hydrogen bonding. researchgate.net

C=O Stretching: A strong band usually found between 1660-1700 cm⁻¹.

C-F Stretching: Strong absorptions are expected in the 1100-1200 cm⁻¹ region. joasciences.com

CF₃ Deformation Modes: These vibrations are typically found at lower frequencies. researchgate.net

Phenyl Ring Modes: C-H stretching, C=C stretching, and various bending modes associated with the aromatic ring.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Trifluoromethylphenyl Amide Derivative

| Assignment | Calculated Frequency (DFT) | Experimental Frequency (IR) | Experimental Frequency (Raman) |

|---|---|---|---|

| N-H Stretch | 3474 | 3368 | 3230 |

| C-H (Aromatic) Stretch | 3100-3050 | - | 3075 |

| C=O Stretch | 1718 | 1709 | 1708 |

| C-N Stretch | 1378 | 1391 | 1392 |

| CF₃ Symmetric Stretch | 1132 | 1140 | 1142 |

| CF₃ Deformation | 670 | - | 672 |

Data derived from a study on 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. researchgate.net This interactive table showcases representative vibrational modes.

Conformational Analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. The presence of the bulky and polar CF₃ group, along with the flexible amide linkage, suggests that Trifluoromethyl acetanilide can exist in multiple stable or metastable conformations. The orientation of the acetamido group relative to the phenyl ring is a key conformational feature. The parent acetanilide molecule is known to have both planar and non-planar conformers. researchgate.net The trifluoromethyl group introduces additional steric and electronic effects that influence the preferred conformation, often leading to non-planar structures to minimize steric hindrance. nih.govacs.org DFT calculations are used to map the potential energy surface and identify the lowest energy (most stable) conformers. researchgate.net

Quantum Chemical Calculations of Fluorine Effects on Molecular Properties

The substitution of hydrogen with fluorine or a trifluoromethyl group dramatically alters a molecule's physicochemical properties. researchgate.net Quantum chemical calculations are essential for quantifying these effects. The high electronegativity of fluorine atoms in the CF₃ group exerts a powerful inductive electron-withdrawing effect (-I effect). nih.gov This effect modifies the electron density distribution, bond lengths, bond angles, and dipole moment of the entire molecule.

Key effects of the CF₃ group on acetanilide's molecular properties include:

Acidity: The CF₃ group increases the acidity of the N-H proton. A quantum chemical study using the AM1 method estimated the pKa of trifluoroacetanilide to be 9.1, significantly more acidic than analogues with fewer fluorine atoms. fluorine1.ru

Bonding: The strong C-F bond is highly polar. This polarity influences adjacent bonds and can affect the planarity of the molecule.

Lipophilicity: While fluorination often increases lipophilicity, the effect can be complex. The CF₃ group generally enhances the hydrophobic surface area. nih.gov

Intermolecular Interactions: The fluorine atoms can participate in weak hydrogen bonds (C-H···F) and other non-covalent interactions, influencing crystal packing and solvation. nih.govacs.org

Computational studies allow for a systematic comparison between the parent acetanilide molecule and its trifluoromethylated derivatives, isolating the specific contributions of the CF₃ group to changes in geometry, electronic structure, and reactivity.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by the molecular polarizability (α) and hyperpolarizabilities (β, γ). researchgate.net

Computational DFT methods are effective for predicting the NLO properties of organic molecules. journaleras.com Molecules with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group often exhibit large NLO responses. In Trifluoromethyl acetanilide, the phenyl ring and amide group can act as an electron-donor system, while the trifluoromethyl group is a strong electron acceptor. This donor-acceptor architecture is favorable for NLO activity.

The key NLO parameters are calculated computationally:

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response.

Second Hyperpolarizability (γ): Quantifies the third-order NLO response.

Studies on related molecules containing trifluoromethyl groups have demonstrated significant NLO properties. For instance, a Schiff base derived from trifluoromethyl amine showed a high nonlinear response, highlighting its potential for NLO applications. nih.govresearchgate.net The magnitude of the hyperpolarizability is strongly linked to the HOMO-LUMO energy gap; typically, smaller energy gaps lead to larger NLO responses. researchgate.net Therefore, theoretical calculations of both the electronic structure and the hyperpolarizabilities are crucial for designing and screening potential NLO materials.

Applications in Advanced Organic Synthesis and Materials Science

Trifluoromethyl Acetanilides as Key Synthetic Intermediates and Building Blocks

As versatile chemical precursors, trifluoromethyl acetanilides provide a reliable platform for introducing the trifluoromethyl (-CF3) moiety into a wide array of organic structures. rsc.org This capability is crucial in tailoring the properties of target molecules for specific functions in medicine, agriculture, and materials science.

Precursors for Pharmaceutical Development

The synthesis of novel therapeutic agents frequently employs trifluoromethyl acetanilide (B955) as a key building block. rsc.orgresearchgate.net The incorporation of the -CF3 group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. wikipedia.orgnih.govnih.gov By serving as a precursor, trifluoromethyl acetanilide facilitates the construction of complex pharmaceutical ingredients where the -CF3 group can block metabolic pathways, increase lipophilicity for better membrane permeability, and improve interactions with biological targets. wikipedia.orgnih.govorganic-chemistry.org For instance, 2-Methyl-3-(trifluoromethyl)aniline, a closely related precursor, is a critical component in the synthesis of targeted therapeutics, including kinase inhibitors and CNS-active compounds. researchgate.net The unique electronic properties and steric influence of the trifluoromethyl group, introduced via these intermediates, are instrumental in optimizing the profiles of drug candidates. researchgate.net

Components in Agrochemical Synthesis

In the agrochemical sector, trifluoromethyl acetanilides and their aniline (B41778) precursors are indispensable for developing next-generation crop protection agents. rsc.orgresearchgate.net The strategic inclusion of the trifluoromethyl group in fungicides, herbicides, and insecticides can significantly boost their efficacy and control their environmental persistence. researchgate.netnih.govacs.org Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group. nih.gov These intermediates are used to synthesize active ingredients with enhanced target specificity, which allows for reduced application rates. researchgate.net The strong electron-withdrawing nature of the -CF3 group is a key factor in the biological activity of many successful agrochemicals. nih.gov

Intermediates in Dyes and Pigments Production

Trifluoromethyl acetanilide derivatives serve as valuable intermediates in the manufacturing of high-performance dyes and pigments. researchgate.net The trifluoromethyl group plays a significant role in enhancing the properties of colorants by improving their lightfastness, chemical stability, and color intensity. researchgate.net This is due to the electronic effects the -CF3 group exerts on the chromophore systems of the dye molecules. researchgate.net While aniline derivatives are broadly used as precursors for dyes, the incorporation of the trifluoromethyl moiety allows for the creation of specialty pigments with superior durability and vibrancy required for advanced applications. researchgate.netorganic-chemistry.org

Synthesis of Advanced Liquid Crystalline Materials

The field of materials science utilizes trifluoromethyl acetanilides in the synthesis of advanced liquid crystals. Research has shown that incorporating a trifluoromethyl group into the molecular structure, particularly at an anilide terminal, favors the formation of smectic liquid crystal phases. rsc.org The unique properties of the -CF3 group, including its stability and electron-attracting nature, are leveraged in the design of these materials. organic-chemistry.org Although its efficiency in promoting mesophase formation can be lower than some other common substituents, its inclusion is a key strategy for fine-tuning the physical properties of liquid crystalline compounds for specific display and sensor applications. rsc.org

Facilitating the Synthesis of α-Trifluoromethyl Alkenes and Related Fluorinated Motifs

Trifluoromethyl acetanilides and their corresponding anilines are valuable precursors for synthesizing other important fluorinated building blocks, including α-trifluoromethyl alkenes and related motifs. These motifs are widespread in bioactive molecules. rsc.org

Recent methodologies have demonstrated the direct use of trifluoromethyl anilines in the trifluoromethylarylation of alkenes. nih.gov This process allows for the simultaneous introduction of both a trifluoromethyl group and an aryl group across a double bond, providing a direct route to complex fluorinated structures. nih.gov

Furthermore, trifluoromethyl acetanilide itself can undergo direct functionalization. For example, a microwave-assisted, defluorinative functionalization of 4-(trifluoromethyl)acetanilide has been developed to synthesize methyl-dithioesters, demonstrating a novel transformation of the -CF3 group into a different valuable motif. rsc.org

Additionally, the amino group of trifluoromethyl aniline (obtained by hydrolysis of the acetanilide) can be converted into a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a range of functional groups, including halides or the trifluoromethyl group itself at a different position. wikipedia.orgnih.gov The resulting aryl halides can then be engaged in cross-coupling reactions to form C-C bonds, providing an indirect but powerful pathway to construct α-trifluoromethyl alkenes and other complex fluorinated molecules.

Strategic Role of the Trifluoromethyl Group in Molecular Design

The trifluoromethyl group is not merely a substituent but a strategic tool in molecular design, prized for its unique combination of properties that can profoundly influence a molecule's behavior. Its incorporation is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnih.govnih.gov

The -CF3 group is strongly electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. wikipedia.orgnih.gov Despite its high electronegativity, it is also highly lipophilic (fat-soluble), a property that can enhance the ability of a drug molecule to cross cell membranes. wikipedia.orgnih.gov The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. nih.gov This metabolic stability often leads to a longer biological half-life for pharmaceuticals and increased persistence for agrochemicals. nih.govorganic-chemistry.org

The steric bulk of the trifluoromethyl group is comparable to a chlorine atom and can be used to control molecular conformation or to fit into specific binding pockets of enzymes or receptors. nih.gov This combination of electronic, steric, and stability-enhancing properties makes the trifluoromethyl group a "super" functional group for fine-tuning the characteristics of a molecule for a desired application. wikipedia.orgnih.gov

Table of Properties Conferred by the Trifluoromethyl Group

| Property | Description | Impact in Molecular Design |

|---|---|---|

| High Electronegativity | The fluorine atoms strongly pull electron density from the carbon atom. | Modulates acidity/basicity of adjacent groups; influences binding interactions. nih.gov |

| Lipophilicity | Increases the molecule's affinity for nonpolar environments (fats, lipids). | Enhances membrane permeability and absorption of drugs and agrochemicals. wikipedia.orgnih.gov |

| Metabolic Stability | The C-F bond is very strong and resistant to cleavage by metabolic enzymes. | Increases the half-life of drugs in the body, leading to lower required doses. nih.govorganic-chemistry.org |

| Steric Bulk | Occupies a specific volume in space, similar to a chlorine atom. | Can be used as a bioisostere for other groups to optimize binding to biological targets. nih.gov |

| Electron-Withdrawing Nature | Pulls electron density from aromatic rings or adjacent functional groups. | Deactivates aromatic rings to prevent metabolic oxidation; enhances biological activity. organic-chemistry.org |

Modulation of Lipophilicity and Metabolic Stability in Bioactive Molecules

The trifluoromethyl group is a key functional group in medicinal chemistry for enhancing the efficacy of drug candidates. researchgate.net Its introduction into bioactive molecules significantly modulates critical pharmacokinetic properties such as lipophilicity and metabolic stability.

Lipophilicity: The -CF3 group is known to increase the lipophilicity of molecules, a property often quantified by the logarithm of the octanol-water partition coefficient (logP). mdpi.comrsc.org Increased lipophilicity can improve a molecule's ability to cross biological membranes, which may enhance its bioavailability and transport to target sites. mdpi.comresearchgate.net For instance, the Hansch π value for a -CF3 group is +0.88, indicating its significant contribution to a molecule's hydrophobicity. mdpi.com The presence of the trifluoroacetyl group in trifluoromethyl acetanilide thus renders the molecule more lipophilic compared to its non-fluorinated analog, acetanilide.

Metabolic Stability: A major advantage of incorporating trifluoromethyl groups is the enhanced metabolic stability it confers upon a molecule. researchgate.netresearchgate.net The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond. mdpi.com This high bond strength makes the -CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability prolongs the half-life of a drug in the body, potentially leading to improved therapeutic outcomes. researchgate.netrsc.org

| Property | Influence of Trifluoromethyl Group | Rationale |

| Lipophilicity | Increases | The fluorine atoms are hydrophobic, leading to a higher partition coefficient in nonpolar environments. |

| Metabolic Stability | Increases | The high bond dissociation energy of the C-F bond makes the group resistant to enzymatic cleavage. |

Influence on Basicity and Conformational Preferences of Amine Systems

The powerful inductive effect of the trifluoromethyl group has a profound impact on the electronic properties of adjacent functional groups, particularly the basicity of amines and amides.

Basicity: The -CF3 group is a potent electron-withdrawing group. nih.gov When attached to the carbonyl carbon of an acetanilide, it strongly delocalizes the lone pair of electrons on the nitrogen atom through resonance and induction. This delocalization significantly reduces the availability of the lone pair for protonation, thereby drastically decreasing the basicity of the nitrogen atom. This effect is crucial in tuning the pKa of molecules to optimize their interaction with biological targets or to control their reactivity. lookchem.com

Conformational Preferences: The steric bulk of the trifluoromethyl group, which is considered to have a steric demand similar to an ethyl group, can influence the conformational preferences of the molecule. researchgate.netnih.gov In trifluoromethyl acetanilide, the rotation around the amide C-N bond and the aryl C-N bond can be affected, potentially favoring specific spatial arrangements that could be critical for binding to a receptor or for directing the stereochemical outcome of a reaction. researchgate.net

Impact on Steric and Electronic Properties Affecting Reaction Pathways

The steric and electronic properties of the trifluoromethyl group are instrumental in directing the course of chemical reactions.

Electronic Effects: The strong electron-withdrawing nature of the trifluoroacetyl group deactivates the aromatic ring in trifluoromethyl acetanilide towards electrophilic aromatic substitution. This effect makes reactions like nitration or halogenation more difficult compared to unsubstituted acetanilide. Conversely, it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic influence is a key factor in designing synthetic routes and predicting reaction outcomes. nih.govorganic-chemistry.org